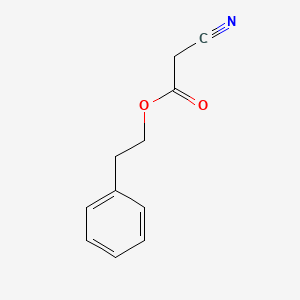

2-Phenylethyl cyanoacetate

Description

Structure

3D Structure

Properties

CAS No. |

99842-68-9 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-phenylethyl 2-cyanoacetate |

InChI |

InChI=1S/C11H11NO2/c12-8-6-11(13)14-9-7-10-4-2-1-3-5-10/h1-5H,6-7,9H2 |

InChI Key |

NZMIRLKHMFERSX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOC(=O)CC#N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)CC#N |

Other CAS No. |

99842-68-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Phenylethyl Cyanoacetate

Diverse Synthetic Routes for 2-Phenylethyl Cyanoacetate (B8463686)

The synthesis of 2-phenylethyl cyanoacetate can be achieved through several key chemical reactions, primarily involving esterification and transesterification, each employing distinct catalytic systems. Additionally, alternative pathways utilizing various precursors offer flexibility in its production.

Esterification Reactions and Catalytic Systems (e.g., Acid-, Base-, Enzyme-Catalyzed)

The most direct method for synthesizing this compound is through the esterification of cyanoacetic acid with 2-phenylethanol (B73330). ontosight.ai This reaction involves the formation of an ester bond and is typically facilitated by a catalyst to enhance reaction rates and yield.

Acid-Catalyzed Esterification: Strong mineral acids like sulfuric acid are traditionally used in Fischer esterification to protonate the carbonyl oxygen of cyanoacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by 2-phenylethanol. However, these methods can require high temperatures and long reaction times, potentially leading to the formation of by-products. google.com

Base-Catalyzed Esterification: Base catalysts, such as triethylamine (B128534), can also be employed. researchgate.net In this approach, the base deprotonates the alcohol, increasing its nucleophilicity for the attack on the acyl source.

Advanced Coupling Reagents: Modern synthetic methods utilize sophisticated coupling reagents to facilitate esterification under milder conditions. Reagents like (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) and Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) have been developed for efficient, racemization-free esterification. acs.orgresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily converted to the desired ester upon reaction with the alcohol. acs.org

Enzyme-Catalyzed Esterification: Biocatalysis represents a green alternative for ester synthesis. Lipases and acyltransferases are used to catalyze the esterification reaction, often with high selectivity and under mild conditions. These enzymatic methods can reduce the formation of unwanted by-products and operate in environmentally benign solvent systems, including water. nih.govmdpi.comrsc.org

Table 1: Overview of Catalytic Systems for this compound Synthesis via Esterification

| Catalytic System | Catalyst Example | General Conditions & Remarks |

|---|---|---|

| Acid Catalysis | Sulfuric Acid (H₂SO₄) | High temperatures and long reaction times are often necessary; risk of by-product formation. google.com |

| Base Catalysis | Triethylamine (Et₃N) | Functions by deprotonating the alcohol to enhance its nucleophilicity. researchgate.net |

| Coupling Reagents | Boc-Oxyma, TCBOXY | Enables reaction under mild conditions with high yields and minimal racemization; proceeds via a reactive intermediate. acs.orgresearchgate.net |

| Biocatalysis | Immobilized Lipases (e.g., Novozym® 435), Acyltransferases | Mild reaction conditions (e.g., 40-65°C), often in green solvents or solvent-free systems; high selectivity and yields. mdpi.comrsc.org |

Transesterification Approaches

Transesterification is an alternative route where an existing ester, such as ethyl cyanoacetate or methyl cyanoacetate, reacts with 2-phenylethanol to yield this compound. chemsrc.com This equilibrium-driven process often involves removing the alcohol by-product (e.g., ethanol (B145695) or methanol) to drive the reaction to completion. Both chemical and enzymatic catalysts are effective for this transformation.

Enzyme-catalyzed transesterification is particularly noteworthy. For instance, studies on the synthesis of the related compound 2-phenylethyl acetate (B1210297) demonstrate the high efficiency of immobilized enzymes. Using an acyltransferase from Mycobacterium smegmatis, a 99.17% conversion was achieved in 30 minutes at 40°C with vinyl acetate as the acyl donor. nih.govrsc.org Similarly, immobilized lipases like Novozym® 435 are used in continuous, solvent-free systems for transesterification, highlighting a sustainable industrial approach. mdpi.com

Alternative Synthetic Pathways and Precursor Chemistry

Beyond direct esterification and transesterification, other synthetic strategies exist. One method involves the reaction of 2-cyanoethanol with a phenyl acyl chloride, using a base like triethylamine as a catalyst. researchgate.net Another advanced approach is the use of 2-cyanoacetic acid anhydride (B1165640) as a highly selective intermediate. This anhydride can be prepared from 2-cyanoacetic acid and a C4-C20 carboxylic acid anhydride, and it subsequently reacts with an alcohol like 2-phenylethanol to produce the ester in excellent yields under mild conditions. google.com

The primary precursors for these syntheses are readily available chemicals:

Phenethyl alcohol (2-phenylethanol) chemsrc.com

Cyanoacetic acid chemsrc.com

Methyl cyanoacetate chemsrc.com

Ethyl cyanoacetate chemsrc.com

Mechanistic Investigations of this compound Synthesis

The mechanism of synthesis depends on the chosen route. In acid-catalyzed Fischer esterification, the reaction initiates with the protonation of the carbonyl oxygen of cyanoacetic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of 2-phenylethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to yield the protonated ester. Final deprotonation releases the this compound product.

In syntheses involving advanced coupling reagents like TCBOXY, the mechanism involves the formation of a mixed-anhydride intermediate. acs.org The coupling reagent is pre-activated with the carboxylic acid, and this activated species is then attacked by the alcohol, leading to the formation of the ester with high efficiency. acs.org

Cascade reactions involving precursors like ethyl cyanoacetate also have well-studied mechanisms. For example, in the synthesis of tetrahydroquinolines, the process begins with a Knoevenagel condensation between ethyl cyanoacetate and an aldehyde. rsc.orgrsc.org The resulting electron-deficient olefin then undergoes aza-Michael–Michael addition with a 2-alkenyl aniline (B41778) to construct the final heterocyclic scaffold. rsc.orgrsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound and related esters has been a focus for the application of green chemistry principles, aiming to create more sustainable and environmentally friendly processes.

Biocatalysis: The use of enzymes, such as lipases and acyltransferases, is a cornerstone of green synthesis for esters. mdpi.com These biocatalysts operate under mild conditions, are highly selective, reduce by-product formation, and can often be used in aqueous or solvent-free systems. nih.govmdpi.comrsc.org For example, an immobilized acyltransferase from Mycobacterium smegmatis has been used for the synthesis of 2-phenethyl acetate in water, an ideal green solvent. nih.govrsc.org

Solvent-Free and Alternative Solvent Systems: Research has demonstrated the feasibility of continuous, solvent-free production of 2-phenylethyl acetate using an immobilized lipase (B570770) in a packed-bed reactor. mdpi.com This approach minimizes waste and simplifies product purification. mdpi.com When solvents are necessary, green alternatives like glycerol (B35011) are being explored. scirp.org Furthermore, there is a broader movement to replace less-preferred dipolar aprotic solvents with more sustainable options. acs.org

Energy-Efficient Methods: Alternative energy sources like microwave and ultrasound irradiation are being used to accelerate reactions, reduce reaction times, and often improve yields, as demonstrated in the synthesis of cyanoacetamides from ethyl cyanoacetate. scirp.orgkau.edu.sa

Table 2: Research Findings in Green Synthesis of Related Phenylethyl Esters

| Study Focus | Biocatalyst / Method | System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Enzymatic Transesterification | Immobilized Acyltransferase (M. smegmatis) | Aqueous system (80% water) with vinyl acetate as acyl donor | 99.17% conversion to 2-phenethyl acetate at 40°C in 30 min. Catalyst recyclable for 10 batches. | rsc.org |

| Continuous Production | Immobilized Lipase (Novozym® 435) | Solvent-free, packed-bed reactor with ethyl acetate as acyl donor | Maximum conversion of 99.01% to 2-phenylethyl acetate achieved. Stable operation for at least 72 hours. | mdpi.com |

| Alternative Energy | Microwave Irradiation | Solvent-free or in green solvents like glycerol | Significantly reduced reaction times for synthesis of cyanoacetamides and thiazoles from precursors. | scirp.orgkau.edu.sa |

Chemical Reactivity and Transformation Mechanisms of this compound

This compound is a valuable synthetic building block due to its multiple reactive centers: the nitrile, the ester, and the active methylene (B1212753) group. wikipedia.org The methylene group is particularly acidic due to the electron-withdrawing effects of the adjacent nitrile and carbonyl groups.

This reactivity allows this compound and its simpler analogue, ethyl cyanoacetate, to participate in a variety of important carbon-carbon bond-forming reactions:

Knoevenagel Condensation: The active methylene group readily condenses with aldehydes and ketones in the presence of a basic catalyst. This reaction is a key step in the synthesis of more complex molecules, including substituted tetrahydroquinolines. rsc.orgrsc.orgwikipedia.org

Michael Addition: The carbanion generated from the active methylene group can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. wikipedia.org

Synthesis of Heterocycles: The functionalities within the molecule make it a precursor for a wide range of heterocyclic compounds. wikipedia.org For example, ethyl cyanoacetate is a starting material for the synthesis of ethosuximide (B1671622) (a pyrrole (B145914) derivative) and trimethoprim (B1683648) (a pyrimidine (B1678525) derivative). wikipedia.org It is also used in multi-component reactions to create complex scaffolds like highly substituted tetrahydroquinolines and 2-aryl-4H-chromenes. rsc.orgthieme-connect.com

Direct Amination: The α-carbon can undergo direct organocatalytic amination, providing a route to optically active quaternary α-amino acid derivatives. acs.org

The nitrile and ester groups can also undergo transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group can be saponified or transesterified. wikipedia.org This trifunctional nature makes this compound a versatile intermediate for the synthesis of diverse and complex target molecules.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.org this compound, with its acidic methylene protons situated between two electron-withdrawing groups (cyano and ester), is an excellent substrate for this transformation. wikipedia.org

The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638), DABCO), which facilitates the deprotonation of the active methylene group to form a carbanion. wikipedia.orgrsc.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes elimination of a water molecule to yield an α,β-unsaturated product. wikipedia.org

The use of ionic liquids, such as N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), has been explored as a promoter in DABCO-catalyzed Knoevenagel condensations, demonstrating enhanced catalytic activity. rsc.org The reaction of this compound with various aldehydes in the presence of a suitable catalyst leads to the formation of substituted 2-cyanoacrylates. These products are valuable intermediates in the synthesis of various heterocyclic compounds and other functionalized molecules. scielo.org.mx

For instance, the condensation with aromatic aldehydes can be represented by the following general scheme:

Scheme 1: General Knoevenagel Condensation of this compound with Aromatic Aldehydes

In this reaction, this compound reacts with an aromatic aldehyde in the presence of a base catalyst to yield a 2-phenylethyl 2-cyano-3-arylacrylate and water.

Detailed research findings have shown that the choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the Knoevenagel condensation. For example, diisopropylethylammonium acetate (DIPEAc) has been effectively used as a catalyst for the synthesis of cyanoacrylates from ethyl cyanoacetate and various aldehydes, suggesting its potential applicability for this compound as well. scielo.org.mx

The products of these reactions, substituted 2-cyanoacrylates, are themselves versatile synthetic intermediates. The presence of the electron-withdrawing cyano and ester groups activates the double bond for further transformations, such as Michael additions and cycloaddition reactions. scielo.org.mx

A notable application of the Knoevenagel condensation involving a related cyanoacetate is in multi-component cascade reactions. For example, a three-component reaction of an alkenyl aniline, an aldehyde, and ethyl cyanoacetate in the presence of DBU has been used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines. nih.gov This proceeds through an initial Knoevenagel condensation followed by an aza-Michael–Michael addition. nih.gov

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The carbanion generated from this compound by deprotonation of its active methylene group can act as a Michael donor. wikipedia.org

This enolate can add to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. masterorganicchemistry.comacs.org The reaction proceeds via the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, leading to a more complex, functionalized molecule.

Scheme 2: General Michael Addition of this compound

In this reaction, the enolate of this compound adds to an α,β-unsaturated carbonyl compound (a Michael acceptor) to form a Michael adduct.

The resulting adduct from a Michael reaction involving this compound contains multiple functional groups that can be further manipulated. For instance, the product of the addition to an α,β-unsaturated ketone will possess a ketone, an ester, and a nitrile group, offering numerous possibilities for subsequent transformations, including cyclization reactions.

Research has demonstrated the utility of Michael additions in constructing complex molecular frameworks. For example, tandem Michael and aldol (B89426) additions are key steps in the Robinson annulation, a classic method for forming six-membered rings. wikipedia.org While not directly involving this compound in the classical Robinson annulation, the principle of tandem reactions can be applied to its derivatives.

In some instances, the Knoevenagel condensation product derived from this compound can itself serve as a Michael acceptor. The electron-withdrawing groups on the double bond make it susceptible to attack by other nucleophiles.

Cyclization Reactions Leading to Heterocyclic Frameworks

This compound and its derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds. mdpi.comnumberanalytics.com The presence of the nitrile, ester, and active methylene functionalities provides multiple reactive sites that can participate in intramolecular or intermolecular cyclization reactions. mdpi.comnumberanalytics.com

One common strategy involves a tandem reaction sequence, such as a Knoevenagel condensation followed by an intramolecular cyclization. For example, the reaction of a cyanoacetamide derivative (which can be conceptually derived from this compound) with various reagents can lead to thiophenes, thiazoles, pyrazoles, pyridines, and pyrimidines. mdpi.com The specific heterocyclic system formed depends on the reaction partner and the conditions employed. mdpi.com

For instance, the reaction of a derivative of this compound with a suitable precursor could lead to the formation of a substituted pyridine (B92270) ring. The Cope-Knoevenagel reaction of 2-phenylpropionaldehyde with methyl cyanoacetate has been shown to produce not only the expected condensation product but also highly fluorescent secondary products, including a substituted pyridine and a pyridone, through a cyclization mechanism. researchgate.net

Another approach involves the initial transformation of the ester or cyano group, followed by cyclization. For example, conversion of the ester to an amide, followed by reaction with a suitable dielectrophile, can lead to the formation of various nitrogen-containing heterocycles.

The synthesis of 1-aminoisoquinolines has been achieved through a domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. nih.gov This highlights how derivatives containing a phenylethyl group can be utilized in cyclization reactions to form complex heterocyclic structures.

The following table summarizes some of the heterocyclic frameworks that can be synthesized from cyanoacetate derivatives, which could be extrapolated to this compound.

| Heterocyclic System | Synthetic Approach |

| Pyridine | Knoevenagel condensation followed by cyclization researchgate.net |

| Pyrimidine | Reaction of a cyanoacetamide derivative with appropriate reagents mdpi.com |

| Thiophene | Gewald-type reaction or other cyclizations involving sulfur reagents mdpi.com |

| Thiazole | Cyclization of a cyanoacetamide derivative mdpi.com |

| Pyrazole (B372694) | Reaction with hydrazine (B178648) or its derivatives mdpi.com |

| Coumarin | Reaction of a cyanoacetamide derivative with salicylaldehyde (B1680747) derivatives mdpi.com |

Nucleophilic Acyl Substitution and Related Transformations

The ester group in this compound is susceptible to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the phenylethoxy group as a leaving group to form a new carbonyl compound. libretexts.orglibretexts.org

Common nucleophiles for this transformation include hydroxide (B78521) ions (saponification), alkoxides (transesterification), and amines (amidation). masterorganicchemistry.com

Saponification: Treatment of this compound with a strong base, such as sodium hydroxide, followed by acidification, will hydrolyze the ester to the corresponding carboxylic acid, cyanoacetic acid.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can replace the phenylethyl group with a different alkyl or aryl group, forming a new ester.

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine will convert the ester into the corresponding amide. For example, the reaction with (1-phenylethyl)amine can yield 2-cyano-N-(1-phenylethyl)acetamide.

The general mechanism for nucleophilic acyl substitution involves an addition-elimination sequence. masterorganicchemistry.com The reactivity of the ester towards nucleophilic attack is influenced by the electronic and steric properties of both the acyl and the alkoxy portions of the molecule.

The following table provides examples of nucleophilic acyl substitution reactions of this compound.

| Nucleophile | Product Type |

| Hydroxide (OH⁻) | Carboxylic Acid (after acidification) |

| Alkoxide (RO⁻) | New Ester (Transesterification) |

| Ammonia (NH₃) | Primary Amide |

| Primary Amine (RNH₂) | Secondary Amide |

| Secondary Amine (R₂NH) | Tertiary Amide |

Derivatization Strategies and Functional Group Interconversions

The functional groups in this compound can be interconverted to create a variety of derivatives. solubilityofthings.comdeanfrancispress.com These transformations expand the synthetic utility of this compound.

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. vanderbilt.edu This provides a route to β-amino acids or their derivatives.

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide, depending on the reaction conditions.

Reduction of the Ester Group: The ester can be reduced to a primary alcohol using a strong reducing agent like LiAlH₄. vanderbilt.edu This would yield 3-cyano-5-phenyl-1-pentanol.

Decarboxylation: The cyanoacetic acid moiety, which can be generated by hydrolysis of the ester, is prone to decarboxylation upon heating, yielding phenylethylacetonitrile.

These interconversions allow for the strategic modification of the this compound scaffold to access a wider range of target molecules. The choice of reagents and reaction conditions is crucial to achieve the desired transformation chemoselectively, especially given the presence of multiple reactive sites. solubilityofthings.com

The following table summarizes some key functional group interconversions for this compound.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Nitrile (-CN) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) vanderbilt.edu |

| Nitrile (-CN) | H₃O⁺ or OH⁻ (strong conditions) | Carboxylic Acid (-COOH) |

| Ester (-COOCH₂CH₂Ph) | LiAlH₄ | Primary Alcohol (-CH₂OH) vanderbilt.edu |

| Ester (-COOCH₂CH₂Ph) | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic Acid (-COOH) |

Stereochemical Aspects in this compound Reactions

When this compound or its derivatives undergo reactions that create a new stereocenter, the stereochemical outcome of the reaction becomes an important consideration. embibe.com

In reactions such as the Michael addition, the addition of the enolate of this compound to a prochiral Michael acceptor can lead to the formation of two diastereomers. The diastereoselectivity of the reaction can be influenced by the reaction conditions, the nature of the reactants, and the presence of chiral catalysts or auxiliaries.

For instance, in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines via a cascade reaction involving ethyl cyanoacetate, high diastereoselectivity was observed. nih.gov The stereochemistry of the final product is determined during the irreversible steps of the cascade.

If a chiral base is used to deprotonate this compound, it is possible to achieve an enantioselective reaction. The chiral base can selectively form one enantiomer of the enolate, which then reacts to give a product with a specific stereochemistry.

Furthermore, if the phenylethyl group itself is chiral, for example, if (R)- or (S)-2-phenylethanol was used in the synthesis of the ester, this can influence the stereochemical course of subsequent reactions. The chiral phenylethyl group can act as a chiral auxiliary, directing the approach of reagents to the reactive centers of the molecule and leading to a diastereoselective outcome.

The study of the stereochemical aspects of these reactions is crucial for the synthesis of enantiomerically pure compounds, which is of particular importance in medicinal chemistry where the biological activity of a molecule can be highly dependent on its stereochemistry. embibe.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For 2-phenylethyl cyanoacetate (B8463686), the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl ring, the two methylene (B1212753) groups of the phenylethyl chain, and the active methylene group of the cyanoacetate moiety.

The spectrum typically shows a multiplet in the aromatic region (δ 7.20-7.40 ppm) integrating to five protons. The two methylene groups of the phenylethyl fragment appear as distinct triplets due to mutual coupling. The protons of the methylene group adjacent to the ester oxygen (-O-CH₂-) are deshielded and resonate further downfield (around δ 4.35 ppm) compared to the protons of the methylene group adjacent to the phenyl ring (-CH₂-Ph) which appear around δ 3.00 ppm. The methylene protons of the cyanoacetate group (-CO-CH₂-CN) are flanked by two electron-withdrawing groups (carbonyl and cyano) and typically appear as a sharp singlet around δ 3.50 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | - |

| -O-CH ₂-CH₂-Ph | ~4.35 | Triplet | 2H | ~7.0 |

| -CO-CH ₂-CN | ~3.50 | Singlet | 2H | - |

| -O-CH₂-CH ₂-Ph | ~3.00 | Triplet | 2H | ~7.0 |

Note: Data are representative and may vary slightly based on solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in 2-phenylethyl cyanoacetate gives a distinct signal. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield (around δ 162 ppm). The carbon of the nitrile group (CN) is also characteristic, appearing around δ 113 ppm. The aromatic carbons of the phenyl ring resonate in the typical range of δ 127-137 ppm, with the ipso-carbon (the one attached to the ethyl group) being distinct. The methylene carbons of the phenylethyl group and the cyanoacetate moiety are found in the aliphatic region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O (Ester) | ~162 |

| C -ipso (Aromatic) | ~137 |

| C -ortho/meta/para (Aromatic) | 127 - 129 |

| C N (Nitrile) | ~113 |

| -O-C H₂- | ~67 |

| -C H₂-Ph | ~35 |

| -CO-C H₂-CN | ~25 |

Note: Data are representative and may vary slightly based on solvent and spectrometer frequency.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecular fragments. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, a key cross-peak would be observed between the triplet at ~4.35 ppm (-O-CH₂-) and the triplet at ~3.00 ppm (-CH₂-Ph), confirming the presence of the -CH₂-CH₂- linkage in the phenylethyl group. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of each carbon signal based on its attached proton's chemical shift. For example, the proton signal at ~4.35 ppm would correlate to the carbon signal at ~67 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com It is instrumental in piecing together the entire molecular structure by connecting fragments. A critical HMBC correlation for this compound would be between the protons of the oxygen-adjacent methylene group (-O-CH₂- at ~4.35 ppm) and the ester carbonyl carbon (~162 ppm), which unequivocally links the phenylethyl alcohol moiety to the cyanoacetate group.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

The electron ionization (EI) mass spectrum of this compound (molecular weight: 189.21 g/mol ) would exhibit a molecular ion peak (M⁺•) at m/z = 189. The fragmentation pattern is highly informative. A prominent fragmentation pathway for phenylethyl esters is a McLafferty-type rearrangement, which results in the loss of a neutral molecule of cyanoacetic acid (85 Da) and the formation of a styrene (B11656) radical cation at m/z = 104, which is often the base peak. nist.gov Another significant fragmentation is the cleavage of the bond between the ethyl group and the phenyl ring, leading to the formation of the stable tropylium (B1234903) ion at m/z = 91. libretexts.org

| m/z | Proposed Fragment | Formula | Fragmentation Pathway |

| 189 | Molecular Ion [M]⁺• | [C₁₁H₁₁NO₂]⁺• | - |

| 104 | Styrene radical cation | [C₈H₈]⁺• | McLafferty rearrangement, loss of cyanoacetic acid |

| 91 | Tropylium ion | [C₇H₇]⁺ | Cleavage and rearrangement of the phenylethyl group |

| 65 | Cyclopentadienyl cation | [C₅H₅]⁺ | Loss of acetylene (B1199291) from tropylium ion |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. lcms.czmeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would confirm the molecular formula C₁₁H₁₁NO₂ by measuring the exact mass of its protonated molecule [M+H]⁺ at m/z 190.0863, distinguishing it from any other compound with the same nominal mass but a different atomic composition. measurlabs.com

Tandem Mass Spectrometry (MS/MS or MS²) adds another dimension of analytical specificity. wikipedia.org In an MS/MS experiment, a specific ion (a "precursor ion"), such as the molecular ion of this compound (m/z 189), is selected, isolated, and then fragmented by collision-induced dissociation (CID). wikipedia.org The resulting "product ions" are then analyzed. This process confirms the identity of the precursor ion by demonstrating that it breaks down into a predictable set of fragments. For this compound, selecting m/z 189 as the precursor would yield characteristic product ions at m/z 104 and 91, providing very high confidence in the structural assignment. wikipedia.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. libretexts.org By analyzing the absorption or scattering of light, these methods allow for the identification of specific functional groups present in the compound's structure. For this compound, these techniques are essential for confirming the presence of its key chemical moieties: the nitrile, the ester, and the phenyl groups.

A molecule composed of N atoms has 3N-6 normal modes of vibration (for non-linear molecules), each corresponding to a specific pattern of atomic motion. libretexts.org In IR spectroscopy, a vibration must cause a change in the molecule's dipole moment to be "IR active" and absorb light. libretexts.org In Raman spectroscopy, a vibration must cause a change in the molecule's polarizability to be "Raman active" and scatter light. Often, these techniques provide complementary information.

The vibrational spectrum of this compound is characterized by distinct peaks corresponding to its functional groups. The nitrile (C≡N) group exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2200–2260 cm⁻¹. The ester carbonyl (C=O) group shows a very strong absorption band around 1735–1750 cm⁻¹. nist.gov The presence of the phenyl group is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450–1600 cm⁻¹ region. nist.gov Detailed analysis, often supported by Density Functional Theory (DFT) calculations, can assign specific frequencies to stretching, bending, wagging, and twisting modes within the molecule. nih.gov

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl | C-H | Aromatic Stretch | 3000 - 3100 |

| Alkyl | C-H | Aliphatic Stretch | 2850 - 3000 |

| Nitrile | C≡N | Stretch | 2200 - 2260 |

| Ester | C=O | Stretch | 1735 - 1750 |

| Phenyl | C=C | Aromatic Ring Stretch | 1450 - 1600 |

| Ester | C-O | Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This technique provides unparalleled insight into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves growing a high-quality single crystal of the compound, exposing it to a focused beam of X-rays, and analyzing the resulting diffraction pattern. anton-paar.com

While the specific crystal structure of this compound is not publicly documented in the search results, the analysis of closely related structures provides a clear indication of the data that would be obtained. For example, the crystal structure of (R)-2-cyano-N-(1-phenylethyl)acetamide, an amide analog, has been determined. nih.govresearchgate.net In this related molecule, the dihedral angle between the acetamide (B32628) group and the benzene (B151609) ring is 68.7 (1)°. nih.govresearchgate.net The crystal packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds that link the molecules into chains. nih.govresearchgate.net

An X-ray crystallographic analysis of this compound would yield a similar set of precise structural parameters. This data is crucial for understanding how the molecule packs in a crystal lattice and what non-covalent interactions govern its solid-state architecture, which can influence physical properties like melting point and solubility.

| Parameter | Description | Example Data [(R)-2-Cyano-N-(1-phenylethyl)acetamide] | Citation |

| Crystal System | One of seven crystal systems describing the lattice symmetry. | Orthorhombic | nih.govresearchgate.net |

| Space Group | Describes the symmetry of the crystal structure. | P2₁2₁2₁ | researchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 4.7573 Å, b = 11.1432 Å, c = 19.3311 Å | nih.govresearchgate.net |

| Volume (V) | The volume of the unit cell. | 1024.77 ų | nih.govresearchgate.net |

| Z | The number of molecules per unit cell. | 4 | nih.govresearchgate.net |

| Bond Lengths/Angles | Precise distances and angles between atoms. | e.g., C-N, C-O, C-C bond lengths | researchgate.net |

| Dihedral Angles | Angles between planes, revealing molecular conformation. | 68.7 (1)° (between acetamide and benzene ring) | nih.govresearchgate.net |

Note: The data presented is for the related compound (R)-2-Cyano-N-(1-phenylethyl)acetamide and serves as an illustration of the parameters obtained from an X-ray crystallography study.

Advanced Chromatographic Techniques in Synthetic Research

Chromatographic methods are indispensable tools in synthetic chemistry for separating, identifying, and purifying compounds from a reaction mixture. For the synthesis of this compound, both gas and liquid chromatography play critical roles in ensuring the purity of the final product and optimizing the reaction process.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. innovatechlabs.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is the gold standard for assessing product purity and identifying volatile byproducts or unreacted starting materials. restek.com

A sample injected into the gas chromatograph is vaporized and separated as it travels through a capillary column. innovatechlabs.com Compounds elute at different retention times based on their boiling points and interactions with the column's stationary phase. Each separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," and a precise mass-to-charge ratio, allowing for unambiguous identification. innovatechlabs.com

This technique can be used to:

Determine Purity: The area of the peak corresponding to this compound in the total ion chromatogram can be compared to the areas of other peaks to quantify its purity. e3s-conferences.org

Identify Contaminants: It can detect and identify residual starting materials such as phenethyl alcohol, as well as common organic solvents (e.g., toluene, ethanol) used in the synthesis. researchgate.netnih.gov

Detect Side-Products: Any volatile side-products formed during the reaction can be separated and structurally characterized.

| Analyte | Purpose of Analysis | Technique |

| This compound | Quantify purity, confirm identity | GC-MS |

| Phenethyl alcohol | Detect unreacted starting material | GC-MS |

| Ethyl cyanoacetate | Detect unreacted starting material | GC-MS |

| Toluene, Ethanol (B145695), etc. | Identify residual solvents | Headspace GC-MS |

| Unknown Volatiles | Identify and characterize reaction byproducts | GC-MS |

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide range of organic compounds, especially those that are non-volatile or thermally unstable. nih.gov It separates components of a mixture in a liquid phase based on their differential interactions with a solid stationary phase packed in a column.

For the synthesis of this compound, HPLC is invaluable for two primary purposes:

Reaction Monitoring: The progress of the synthesis can be tracked in near real-time. nih.gov Small aliquots of the reaction mixture can be periodically injected into an HPLC system. By monitoring the decrease in the peak areas of the starting materials (e.g., phenethyl alcohol, cyanoacetic acid derivative) and the corresponding increase in the peak area of the this compound product, chemists can determine the reaction kinetics and endpoint, allowing for process optimization. acs.org A common setup would involve a reverse-phase C18 column with a gradient mobile phase of water and an organic solvent like acetonitrile, using a UV detector set to a wavelength where the aromatic product absorbs strongly. nih.gov

Product Isolation: Once the reaction is complete, the analytical HPLC method can be scaled up to preparative HPLC. springernature.com This allows for the purification of gram-to-kilogram quantities of the desired product. By collecting the fraction that elutes at the retention time corresponding to this compound, it can be effectively isolated from unreacted starting materials and non-volatile impurities, resulting in a final product of high purity. d-nb.info

| Parameter | Typical Method for Analysis of this compound |

| Mode | Reverse-Phase HPLC |

| Stationary Phase (Column) | C18 (Octadecyl-silica) |

| Mobile Phase | Gradient of Water and Acetonitrile (MeCN) sielc.com |

| Detector | UV-Vis Diode Array Detector (DAD) nih.gov |

| Application | Reaction monitoring, purity assessment, preparative isolation |

Theoretical and Computational Chemistry Studies of 2 Phenylethyl Cyanoacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties. For a molecule like 2-phenylethyl cyanoacetate (B8463686), which possesses a flexible side chain, a polar ester group, and a reactive nitrile group, these calculations can provide a wealth of information.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govasrjetsjournal.org This approach is often used to determine a set of global and local reactivity descriptors that quantify the chemical behavior of a molecule. researchgate.net

Global reactivity descriptors provide a general overview of the molecule's stability and reactivity. Key parameters include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. A higher chemical potential suggests greater reactivity. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Generally, harder molecules are less reactive.

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Local reactivity descriptors, such as the Fukui function, pinpoint specific reactive sites within the molecule. These functions indicate the change in electron density at a particular atom upon the addition or removal of an electron, thereby identifying the most likely sites for electrophilic and nucleophilic attack.

Illustrative Data Table: Calculated Global Reactivity Descriptors for 2-Phenylethyl Cyanoacetate *

| Descriptor | Symbol | Typical Calculated Value (eV) | Interpretation |

| Chemical Potential | μ | -4.5 to -3.5 | Moderate tendency to donate electrons |

| Chemical Hardness | η | 5.0 to 6.0 | Moderately stable, but reactive |

| Global Softness | S | 0.17 to 0.20 | Indicates susceptibility to reaction |

| Electrophilicity Index | ω | 1.0 to 1.5 | Moderate electrophilic character |

*Note: The values in this table are hypothetical and serve as an illustration of the typical output from DFT calculations for a molecule of this type. Specific values would require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. fiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. wikipedia.orgwuxiapptec.com For this compound, the HOMO is expected to be located primarily on the phenyl ring and the ester oxygen, while the LUMO would likely be centered on the cyano and carbonyl groups due to their electron-withdrawing nature. A computational analysis would provide the precise energies of these orbitals and the magnitude of the gap, offering predictive power for its reactivity in various chemical transformations. libretexts.org

Illustrative Data Table: Frontier Molecular Orbital Energies for this compound *

| Orbital | Energy (eV) | Interpretation |

| HOMO | -9.0 to -8.0 | Energy of the most available electrons for donation |

| LUMO | -1.5 to -0.5 | Energy of the lowest available orbital to accept electrons |

| HOMO-LUMO Gap | 7.0 to 8.0 | Indicates a relatively stable molecule, but capable of reaction |

*Note: The values in this table are hypothetical and serve as an illustration of the typical output from molecular orbital calculations for a molecule of this type. Specific values would require dedicated computational studies.

Molecular Dynamics Simulations and Conformational Analysis

The 2-phenylethyl group in this compound provides significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. nih.gov By simulating the motion of atoms and molecules over time, MD can reveal the preferred three-dimensional structures, the dynamics of their interconversion, and the influence of the environment (e.g., solvent) on conformation. researchgate.net

For this compound, an MD simulation would likely show various rotational isomers (rotamers) arising from the rotation around the C-C and C-O single bonds in the phenylethyl and ester moieties. The simulation could identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as enzymes or catalysts. mdpi.comacs.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms that are often difficult to obtain experimentally. chemrxiv.orgrsc.org This involves identifying the transition state, which is the highest energy point along the reaction coordinate. github.iofiveable.me The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. wikipedia.orgucsb.edu

A potential reaction for this compound is the Knoevenagel condensation, where the acidic methylene (B1212753) group reacts with an aldehyde or ketone. Computational modeling of this reaction would involve:

Locating the reactants and products on the potential energy surface.

Searching for the transition state structure connecting them.

Calculating the activation energy of the reaction.

This type of analysis can help to understand the factors that influence the reaction's feasibility and to predict the stereochemical outcome. rsc.org

Structure-Reactivity Relationships from Computational Approaches

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity parameters, it is possible to establish quantitative structure-activity relationships (QSAR). deeporigin.comnih.govnih.gov For example, one could computationally investigate how substituting the phenyl ring with different functional groups affects the acidity of the methylene protons or the electrophilicity of the carbonyl carbon.

These computational SAR studies can guide the design of new molecules with tailored reactivity. researchgate.netoncodesign-services.com By correlating calculated electronic properties with observed chemical behavior, predictive models can be developed, accelerating the discovery of new compounds with desired properties. acs.org

Applications in Complex Organic Synthesis and Material Science Synthetic Chemistry Focus

Role as a Key Intermediate in the Synthesis of Heterocyclic Compounds

The cyanoacetate (B8463686) group is a well-established precursor in heterocycle synthesis. The active methylene (B1212753) group, positioned between the electron-withdrawing nitrile and carbonyl groups, is easily deprotonated, forming a nucleophilic carbanion. This carbanion readily participates in a variety of condensation and cyclization reactions, making esters like 2-phenylethyl cyanoacetate valuable starting materials for a diverse array of ring systems.

The reactivity of the active methylene group in alkyl cyanoacetates is fundamental to the synthesis of numerous nitrogen-containing heterocycles. tubitak.gov.tr These compounds are significant in medicinal chemistry and materials science. nih.govnih.gov

Pyridines: Substituted 2-pyridones, a class of pyridine (B92270) derivatives, can be synthesized through multi-component reactions involving an alkyl cyanoacetate. For instance, the condensation of chalcones (α,β-unsaturated ketones) with ethyl cyanoacetate in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297) is a known route to 3-cyano-2-pyridone structures. ekb.eg Similarly, one-pot reactions of aldehydes, ketones, and alkyl cyanoacetates provide efficient pathways to highly substituted pyridine rings. sciforum.net The general mechanism involves a series of Knoevenagel condensations, Michael additions, and subsequent cyclization and aromatization steps.

Pyrazolones: Pyrazolones are five-membered heterocyclic compounds widely used as scaffolds in pharmaceuticals. jocpr.com Their synthesis often involves the condensation of a β-ketoester with hydrazine (B178648) derivatives. An alternative and common pathway involves the reaction of hydrazides with alkyl acetoacetates. nih.gov The versatility of cyanoacetic acid esters also allows their use in constructing pyrazolone (B3327878) rings through reactions with appropriate nitrogen-based binucleophiles. For example, reactions of ethyl cyanoacetate with hydrazine can lead to 3-amino-5-pyrazolone, a key intermediate for further derivatization. nih.gov

Quinolines: The quinoline (B57606) ring system is a core structure in many natural products and synthetic drugs. nih.govnih.gov While classic syntheses like the Skraup and Doebner-von Miller reactions exist, methods involving active methylene compounds offer alternative routes. nih.gov Syntheses employing cyanoacetate derivatives often proceed via a cascade of reactions, including condensation and intramolecular cyclization, to build the fused pyridine ring onto a benzene (B151609) core.

| Heterocycle | General Precursors | Key Reaction Type |

| Pyridines | Aldehyde, Ketone/Chalcone, Alkyl Cyanoacetate, Ammonia (B1221849) Source | Knoevenagel Condensation, Michael Addition, Cyclization |

| Pyrazolones | Hydrazine derivative, Alkyl Cyanoacetate or β-ketoester | Condensation, Cyclization |

| Quinolines | Substituted anilines, Alkyl Cyanoacetate, Carbonyl compound | Condensation, Intramolecular Cyclization |

The utility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur, leveraging its reactive sites for cyclization with appropriate reagents.

Oxygen-Containing Heterocycles: Pyrano[2,3-c]pyrazoles, which contain an oxygen heterocycle fused with a pyrazole (B372694) ring, can be synthesized using alkyl cyanoacetate as a key reactant. plu.mx One established method involves the reaction of a pyrazolone derivative with methylene compounds like an alkyl cyanoacetate, proceeding through addition, elimination, and cyclization steps to form the pyran ring. plu.mx The synthesis of coumarins and chromenes can also utilize the reactivity of the cyanoacetate group in condensation reactions with salicylaldehyde (B1680747) derivatives.

Sulfur-Containing Heterocycles: The synthesis of sulfur heterocycles often involves reactions with sulfur-based reagents. researchgate.netorganic-chemistry.org For example, the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which involves the condensation of a ketone or aldehyde with an α-cyanoester (like this compound), elemental sulfur, and an amine. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent intramolecular cyclization. Furthermore, thiazolidinone derivatives, which are important in medicinal chemistry, can be synthesized from cyanoacetamide precursors, which are themselves derived from cyanoacetic esters. researchgate.net

The polyfunctional nature of this compound makes it an ideal substrate for creating complex molecules with multiple functional groups and fused heterocyclic systems. Its ability to participate in tandem or domino reactions allows for the efficient construction of intricate molecular architectures from simple starting materials.

For example, the synthesis of pyrano[2,3-c]pyrazoles represents the formation of a fused ring system. plu.mx Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines can be achieved using cyanoacetamide or cyanothioacetamide, which are readily accessible from this compound. These complex syntheses often involve a sequence of reactions in a single pot, highlighting the efficiency of using versatile building blocks. The resulting polyfunctionalized molecules are valuable as intermediates for further synthetic transformations or as final products in drug discovery and material science.

Precursor for Advanced Fine Chemical Intermediates

This compound is an intermediate in the production of other valuable fine chemicals, most notably its corresponding acrylate (B77674) ester, which is used in polymer applications. The standard industrial synthesis of cyanoacrylate monomers involves a Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde (B43269) (or its polymer, paraformaldehyde). google.com This reaction forms a prepolymer that is then thermally depolymerized (cracked) to yield the desired α-cyanoacrylate monomer. google.com In this context, this compound serves as the direct precursor to 2-phenylethyl-α-cyanoacrylate, a specialized monomer for adhesives. google.com Beyond this, its derivative, 2-phenylethyl acetate, is a significant fine chemical in the fragrance industry, prized for its rose-like scent. nih.govnih.gov

Utilization in Polymer Chemistry and Material Synthesis

The most prominent application of this compound in material science is as a precursor to 2-phenylethyl cyanoacrylate (PECA), a monomer used in the formulation of cyanoacrylate adhesives, often known as "superglues."

PECA is valued for producing adhesives that are low-odor and non-blooming. The "blooming" phenomenon, common with smaller alkyl cyanoacrylates like ethyl cyanoacrylate, refers to the deposition of a white, chalky residue on surfaces adjacent to the bond line, caused by the volatilization and subsequent polymerization of the monomer vapor. The higher molecular weight and lower vapor pressure of PECA mitigate this issue.

Polymerization Mechanism: The polymerization of cyanoacrylate monomers like PECA occurs via a rapid anionic polymerization mechanism. The reaction is typically initiated by weak bases or nucleophiles, such as trace amounts of moisture (hydroxyl ions) present on the surfaces being bonded.

The mechanism proceeds as follows:

Initiation: A nucleophile (e.g., OH⁻ from water) attacks the electron-deficient β-carbon of the monomer's double bond. This double bond is highly activated by the two strong electron-withdrawing groups: the nitrile (-CN) and the ester (-COOR).

Propagation: The attack forms a carbanion at the α-carbon, which is stabilized by resonance across both the nitrile and ester groups. This carbanion is a potent nucleophile and rapidly attacks the β-carbon of another monomer molecule.

Chain Growth: The propagation step repeats, leading to the rapid formation of long polymer chains and the solidification of the adhesive, creating a strong bond between the substrates.

Due to its high reactivity, the polymerization is often described as "living," though in practice, termination can occur in the presence of acidic species or other impurities.

| Property | Description |

| Monomer | 2-Phenylethyl cyanoacrylate (PECA) |

| Key Features | Low-odor, Non-blooming |

| Polymerization Type | Anionic Polymerization |

| Initiator | Weak bases (e.g., water, amines) |

| Mechanism | Nucleophilic attack on β-carbon, formation of resonance-stabilized carbanion, rapid chain propagation. |

Development of Novel Reagents and Catalysts from this compound Derivatives

While this compound is a valuable intermediate in the synthesis of other compounds, its direct derivatization to form novel, standalone reagents or catalysts is not extensively documented in publicly available research. The primary focus of its reactivity in the literature is its role as a building block where the core cyanoacetate structure is incorporated into a larger molecule, such as a heterocycle, or used as a precursor for polymerization. The development of specialized reagents or organocatalysts from derivatives of this compound represents a potential area for future research.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of 2-Phenylethyl cyanoacetate (B8463686) and its derivatives, often achieved through Knoevenagel condensation, is an area where the development of novel catalytic systems can have a significant impact. Future research will likely focus on designing catalysts that offer higher activity, selectivity, and easier separation, moving beyond traditional base catalysts.

One promising direction is the use of magnetic nanoparticles as catalyst supports. For instance, silica-supported silver carbonate (MS/Ag2CO3) with a core-shell structure has been shown to be an effective and recoverable catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate. researchgate.net Similarly, magnetic Fe3O4 nanoparticles modified with 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) have demonstrated excellent catalytic activity and can be easily separated using an external magnetic field, allowing for multiple reuse cycles without significant loss of activity. researchgate.net Another avenue involves the use of ionic liquids as catalysts. Superbasic ionic liquids derived from guanidine or amidine derivatives have shown potential in accelerating Knoevenagel reactions. researchgate.net

The development of heterogeneous catalysts is also a key trend. For example, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been utilized for the base-free Knoevenagel condensation to synthesize new derivatives of ethyl cyanoacetate with high yields and short reaction times. oiccpress.com Research into solid base catalysts, such as those based on modified zeolites or functionalized polymers, will also be crucial in developing more sustainable and environmentally friendly synthetic routes.

| Catalyst System | Key Features | Potential Advantages for 2-Phenylethyl cyanoacetate Synthesis |

| Magnetic Nanoparticles (e.g., MS/Ag2CO3, Fe3O4@DBU) | Easy separation and recyclability | Reduced catalyst waste, lower processing costs |

| Superbasic Ionic Liquids | High catalytic activity, tunable properties | Enhanced reaction rates and yields |

| Heterogeneous Catalysts (e.g., nano-Fe3O4@EA) | Solvent-free conditions, high efficiency | Greener synthesis, simplified workup |

Integration with Flow Chemistry and Microreactor Technology

The integration of synthetic processes for this compound with flow chemistry and microreactor technology represents a significant leap forward in terms of process efficiency, safety, and scalability. Continuous-flow systems offer superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. flinders.edu.au

A continuous production process for cyanoacetates has been described using a tubular reactor where chloroacetate (B1199739) and sodium cyanide are reacted continuously. This process boasts high reaction efficiency, a high degree of automation, and high yields. google.com Such a setup could be adapted for the synthesis of this compound. Microreactors, with their high surface-area-to-volume ratio, can significantly intensify chemical processes. rsc.org However, a key challenge in applying microreactor technology is the potential for channel blockage, especially in reactions that produce solid byproducts. mmsl.cz

Future research in this area will focus on the design of microreactors specifically tailored for the synthesis of this compound, potentially incorporating features to handle solid precipitates. The development of immobilized catalysts within microreactors will also be a key area of investigation, combining the benefits of heterogeneous catalysis with the advantages of flow chemistry.

Development of Sustainable and Biocatalytic Approaches for this compound and its Derivatives

The growing demand for green and sustainable chemical processes is driving research into biocatalytic methods for the synthesis of fine chemicals. While direct biocatalytic routes to this compound are not yet well-established, research on related compounds such as 2-phenylethyl acetate (B1210297) provides a strong foundation for future exploration.

Enzymatic synthesis of 2-phenylethyl acetate has been successfully demonstrated using immobilized lipases, such as Novozym® 435, via transesterification. nih.gov A novel synthesis technology for 2-phenylethyl acetate has also been developed using an immobilized acyltransferase from Mycobacterium smegmatis in an aqueous medium, highlighting the potential for conducting these reactions in environmentally benign solvents. nih.gov These biocatalytic systems offer high selectivity and operate under mild reaction conditions.

Future research will focus on identifying and engineering enzymes, such as esterases, lipases, or specific nitrile-handling enzymes, that can catalyze the synthesis of this compound. This may involve screening of microbial diversity for novel biocatalysts or the use of protein engineering techniques to tailor existing enzymes for this specific transformation. The development of whole-cell biocatalysts could also provide a cost-effective and sustainable production route.

| Biocatalytic Approach | Enzyme/Organism Example | Key Advantages |

| Immobilized Enzymes | Novozym® 435 (lipase) | Reusability, process stability |

| Acyltransferase in Water | Mycobacterium smegmatis Acyltransferase | Green solvent, high conversion |

| Whole-cell Biocatalysis | Genetically engineered microorganisms | Cost-effective, potential for multi-step synthesis |

Application in Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis, which combines the strengths of both chemical and biological catalysis, offers a powerful strategy for the efficient synthesis of complex molecules. nih.gov For this compound and its derivatives, this approach could involve the chemical synthesis of a precursor molecule, followed by one or more enzymatic steps to introduce specific functionalities or chirality.

For instance, a chemical synthesis could be used to produce this compound, which could then serve as a substrate for enzymatic transformations. Enzymes could be employed to perform stereoselective reductions, oxidations, or other modifications on the molecule, leading to a diverse range of derivatives with potentially valuable biological activities. A two-step chemo-enzymatic method has been proposed for the synthesis of oxygenated derivatives of propenylbenzenes, involving a lipase-catalyzed epoxidation followed by microbial oxidation. researchgate.net A similar strategy could be envisioned for this compound.

Future research in this area will involve the design of multi-step reaction cascades that seamlessly integrate chemical and enzymatic steps. This will require a deep understanding of the compatibility of reaction conditions and the substrate specificity of the enzymes involved.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques are increasingly being used for in-situ reaction monitoring, and their application to the synthesis of this compound will be a key area of future research.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to provide continuous data on the concentration of reactants, products, and intermediates. For example, in-situ FTIR has been used to study the cycloaddition of CO2. researchgate.net The Knoevenagel condensation, a key reaction in the synthesis of cyanoacrylates, has been studied using microwave-assisted synthesis, where in-situ monitoring could provide crucial information on reaction progress. nih.govbenthamdirect.com

Future research will focus on developing and applying these in-situ monitoring techniques to optimize the synthesis of this compound. This will enable more precise control over reaction conditions, leading to improved yields, selectivity, and process safety.

Expansion of Computational Studies to Complex Reaction Networks and Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can be used to understand reaction mechanisms, predict the properties of novel derivatives, and guide the design of more efficient synthetic routes.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties and reactivity of this compound and related compounds. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding interactions of its derivatives with biological targets, which is particularly relevant for drug discovery applications. researchgate.net For instance, in silico methods have been used to evaluate the antibacterial activity of novel cyanoacetamide derivatives. nih.gov

Future research will involve the development of more sophisticated computational models to simulate complex reaction networks involved in the synthesis and transformation of this compound. This will include the use of machine learning and artificial intelligence to predict reaction outcomes and optimize reaction conditions. Such predictive models will accelerate the discovery and development of new derivatives with desired properties.

| Computational Method | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity | Deeper understanding of synthesis, rational catalyst design |

| Molecular Docking | Prediction of binding to biological targets | Identification of potential pharmaceutical applications |

| Molecular Dynamics (MD) Simulations | Assessment of ligand-protein stability | Validation of docking results, understanding of binding dynamics |

| Machine Learning / AI | Prediction of reaction outcomes, optimization of conditions | Accelerated discovery of new derivatives and synthetic routes |

Q & A

Q. How can researchers optimize the synthesis of 2-phenylethyl cyanoacetate using orthogonal experimental design?

Methodology : Orthogonal experimental design is effective for identifying critical reaction parameters. Key factors include:

- Catalyst concentration : highlights that catalyst amount (e.g., 1.5% w/w) has the greatest influence on esterification rates.

- Molar ratio : A 1:3.5 ratio of cyanoacetic acid to alcohol (e.g., 2-phenylethanol) maximizes yield .

- Temperature and time : Optimal conditions are typically 80°C for 3.5 hours .

Q. Data Analysis :

Q. What analytical techniques are recommended for characterizing this compound?

Methodology :

- GC-MS : For purity assessment and identification of byproducts (e.g., unreacted alcohol or cyanoacetic acid) .

- NMR/IR Spectroscopy : Confirm structural integrity via carbonyl (C=O, ~1740 cm⁻¹) and cyano (C≡N, ~2250 cm⁻¹) functional groups .

- Thermodynamic Analysis : Measure heat capacity and entropy using differential scanning calorimetry (DSC) for reaction optimization .

Validation : Cross-reference spectral data with computational predictions (e.g., B3LYP 6-311+G(d) level for IR bands) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodology :

- Ventilation : Ensure fume hoods are used to avoid inhalation risks (GHS respiratory irritation classification) .

- PPE : Nitrile gloves and lab coats prevent skin absorption; safety goggles mitigate eye exposure .

- Waste Disposal : Collect residues in sealed containers for professional hazardous waste treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in multicomponent reactions?

Methodology :

- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing nature enhances α-C reactivity for Knoevenagel condensations .

- Solvent Effects : Use COSMO-RS models to simulate reaction outcomes in polar aprotic solvents (e.g., DMF) .

Case Study : Ethyl cyanoacetate’s role in synthesizing pyridine-3-carboxylates via cyclization with cinnamonitriles (yield: ~75%) .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Methodology :

- Factor Prioritization : Re-evaluate conflicting parameters (e.g., catalyst type vs. temperature) using Taguchi methods. identifies catalyst concentration as the dominant factor (R-value analysis) .

- Scale-Up Adjustments : Pilot studies reveal heat dissipation challenges in large batches, necessitating lower temperatures (e.g., 70°C) to avoid side reactions .

Data Reconciliation : Compare GC retention times and NMR spectra across studies to confirm product identity and quantify impurities .

Q. How can this compound be functionalized for luminescent materials in optoelectronic applications?

Methodology :

- Synthetic Modification : Attach electron-deficient groups (e.g., hexyl cyanoacetate) to tetraphenylethylene (TPE) cores via Knoevenagel condensation. This enhances intramolecular charge transfer (ICT) for luminescent downshifting .

- Photophysical Analysis : Measure absorption/emission spectra (e.g., λ_em = 450–550 nm) and calculate Stokes shifts to evaluate material efficiency .

Validation : Computational modeling (TD-DFT) predicts emission wavelengths, aligning with experimental data .

Data Contradiction Analysis

Q. Why do reported optimal reaction conditions for cyanoacetate esterification vary across studies?

Resolution :

- Catalyst Variability : Homogeneous catalysts (e.g., H₂SO₄) vs. heterogeneous alternatives (e.g., zeolites) yield different activation energies .

- Substrate Purity : Commercial 2-phenylethanol may contain stabilizers, altering reaction kinetics .

- Analytical Thresholds : GC detection limits (e.g., 0.1% vs. 1%) influence reported yields .

Recommendation : Standardize substrates and analytical protocols for cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.